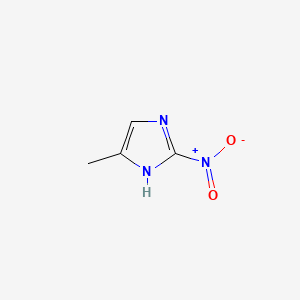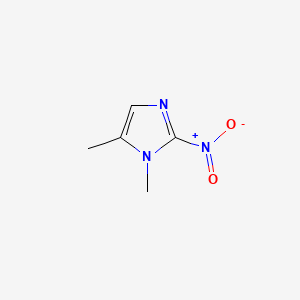
6-Methoxy-3-acetamido-2-picoline
説明
“6-Methoxy-3-acetamido-2-picoline” is a chemical compound. It is also known as “2-Acetamido-6-methylpyridine” or "2-Picoline, 6-acetamido-" . The molecular formula of this compound is C8H10N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to synthesize a series of novel pyridine derivatives . Additionally, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. Its molecular weight is approximately 150.178 Da .科学的研究の応用
1. Application in Biodegradation and Environmental Studies
The research on picolinic acid derivatives, closely related to 6-Methoxy-3-acetamido-2-picoline, has shown significant applications in environmental biodegradation. For instance, a study on Rhodococcus sp. PA18 revealed its ability to utilize picolinic acid as a carbon and energy source, thereby indicating potential use in the bioremediation of environments contaminated with picolinic acid (Zhang et al., 2019).
2. Chemical Synthesis and Characterization
Picolinic acid derivatives, similar to this compound, have been utilized in various chemical syntheses. An example is the synthesis of stable fluorophores like 6-Methoxy-4-quinolone, which shows strong fluorescence across a wide pH range, demonstrating its utility in biomedical analysis (Hirano et al., 2004).
3. Coordination Chemistry and Metal Complex Formation
Compounds structurally related to this compound have been used in coordination chemistry. For example, hexadentate picolinic acid-based ligands have been synthesized for coordinating with various metal ions, showcasing their importance in the field of inorganic chemistry (Comba et al., 2016).
4. Application in Pharmacology and Biochemistry
This compound, due to its structural similarities with certain neurotransmitters, has potential applications in pharmacology. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline), structurally related, has shown the ability to stimulate early neurogenesis and neuronal maturation in vitro, indicating potential in neurogenic studies (de la Fuente Revenga et al., 2015).
5. Application in Organic Synthesis
The synthesis and characterization of various organic compounds related to picolinic acid derivatives have been a key area of research. This includes the synthesis of 6-methoxyquinoline and its analogs, which find applications in organic synthesis and molecular structure analysis (Lu & He, 2012)
Safety and Hazards
特性
IUPAC Name |
N-(6-methoxy-2-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(11-7(2)12)4-5-9(10-6)13-3/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCHLPNJUEAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




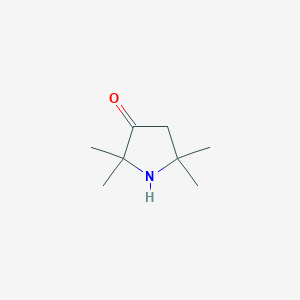
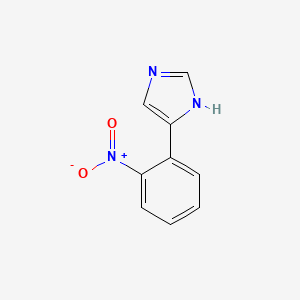


![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)
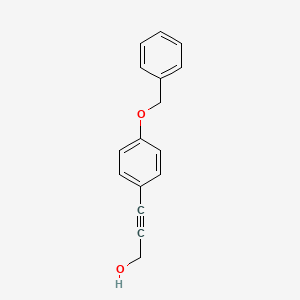
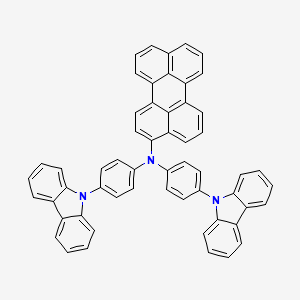
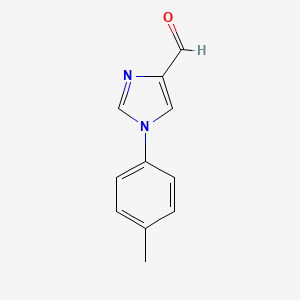
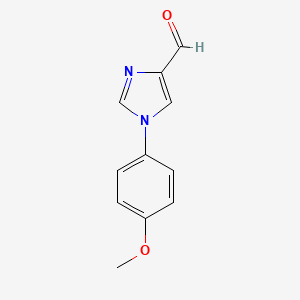
![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)
